
n-(3-Iodophenyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Iodophenyl)picolinamide: is an organic compound with the molecular formula C12H9IN2O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the phenyl ring is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Iodophenyl)picolinamide typically involves the iodination of picolinamide derivatives. One common method is the reaction of 3-iodoaniline with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: n-(3-Iodophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could produce various substituted picolinamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(3-Iodophenyl)picolinamide is used as a building block in organic synthesis. Its iodine atom allows for further functionalization through cross-coupling reactions, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, derivatives of picolinamide have shown potential as antifungal agents. The iodine substitution may enhance the biological activity of these compounds, making them candidates for drug development .
Industry: The compound’s ability to undergo various chemical transformations makes it useful in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of n-(3-Iodophenyl)picolinamide in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The iodine atom may enhance binding affinity and specificity to the target site, contributing to its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Picolinamide: The parent compound, lacking the iodine substitution.
n-(4-Iodophenyl)picolinamide: Similar structure but with the iodine atom at the 4-position.
n-(3-Bromophenyl)picolinamide: Bromine substituted analog.
Uniqueness: n-(3-Iodophenyl)picolinamide is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electronegativity can enhance interactions with biological targets and facilitate specific chemical transformations that are not as efficient with other halogen substitutions .
Eigenschaften
Molekularformel |
C12H9IN2O |
|---|---|
Molekulargewicht |
324.12 g/mol |
IUPAC-Name |
N-(3-iodophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9IN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
InChI-Schlüssel |
RJGSQGOQQBPSED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


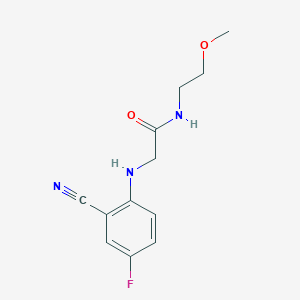
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
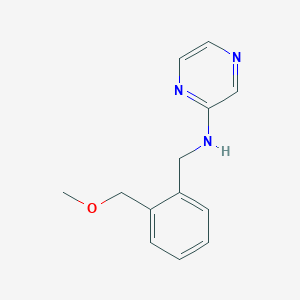
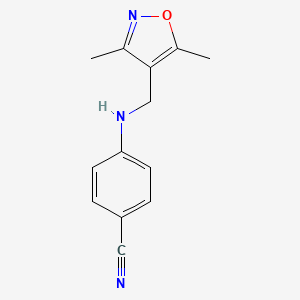
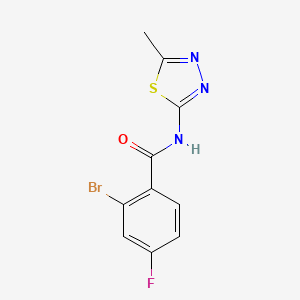

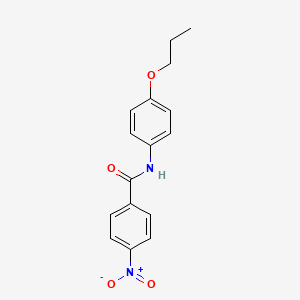
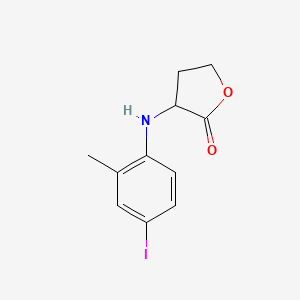


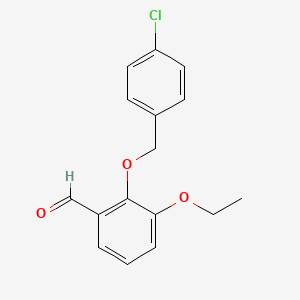
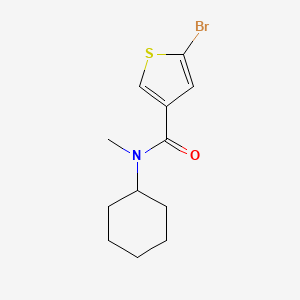

![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)
